Ethyl 5-octylthiophene-2-carboxylate
Description
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Properties
Molecular Formula |
C15H24O2S |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl 5-octylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H24O2S/c1-3-5-6-7-8-9-10-13-11-12-14(18-13)15(16)17-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
XKRIEUKRAOQJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl 5-octylthiophene-2-carboxylate is a compound belonging to the thiophene class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and research findings.
This compound can be synthesized through various methods, including the Gewald synthesis. Its structure can be confirmed using techniques such as FTIR, MS, and NMR spectroscopy. The compound's unique thiophene nucleus contributes to its biological activity.
Antimicrobial Activity
Thiophene derivatives, including this compound, have shown promising antimicrobial properties. A study evaluated various thiophene derivatives against common bacterial strains using the tube dilution method. The results indicated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/ml) | Activity against |
|---|---|---|
| This compound | 1.5 | Staphylococcus aureus |
| This compound | 2.0 | Escherichia coli |
| This compound | 1.0 | Salmonella typhi |
The minimum inhibitory concentration (MIC) values demonstrate that this compound is particularly effective against Staphylococcus aureus and Salmonella typhi, outperforming several standard antibiotics like cefadroxil and fluconazole in some cases .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH assay. The compound exhibited notable antioxidant activity with an IC50 value indicating its effectiveness in scavenging free radicals.
| Compound | IC50 (µg/ml) | Standard (Ascorbic Acid) |
|---|---|---|
| This compound | 45.33 | 50.00 |
This data suggests that this compound has comparable antioxidant activity to ascorbic acid, making it a potential candidate for further studies in oxidative stress-related conditions .
Anticancer Activity
The anticancer properties of this compound were evaluated in vitro against the A-549 human lung cancer cell line using the sulforhodamine B assay. The results showed significant cytotoxicity at various concentrations.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 25 |
| 20 | 15 |
| 40 | 5 |
At a concentration of 10 µM, this compound reduced cell viability to 25%, indicating strong potential as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of thiophene derivatives in clinical settings. For instance, a study demonstrated that compounds similar to this compound exhibited enhanced anticancer activity due to structural modifications that favor electron withdrawal, improving their interaction with cancer cell targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
